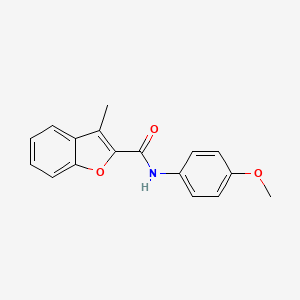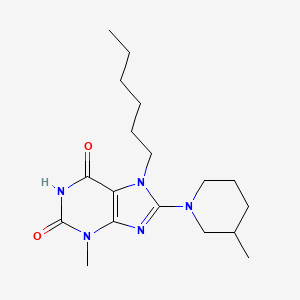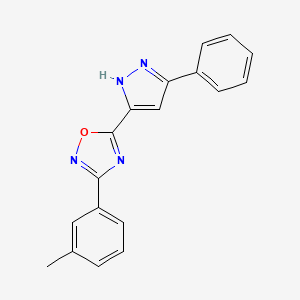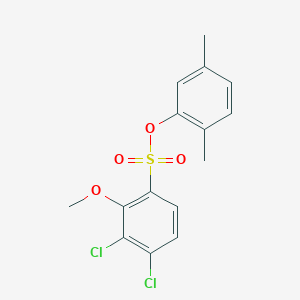![molecular formula C19H20O4 B6419032 methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate CAS No. 1031514-47-2](/img/structure/B6419032.png)
methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate (MDMB) is a synthetic organic compound that has been widely used in research laboratories for various purposes. It is an analog of the naturally occurring compound benzofuran, and is commonly used as a reagent in organic synthesis. MDMB is also known as 4-methoxy-N-methyl-benzofuran and has a molecular formula of C14H14O3. MDMB is a white, crystalline solid that has a melting point of 94-95°C and a boiling point of 200-210°C.
Aplicaciones Científicas De Investigación
MDMB has been widely used in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and drug discovery. It has been used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. In addition, MDMB has been used for the study of enzyme inhibition and for the preparation of drug metabolites.
Mecanismo De Acción
Target of Action
The primary targets of “methyl 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzoate” are currently unknown. This compound is a derivative of benzofuran , a heterocyclic compound that has been found in various natural products and has exhibited various biological activities . .
Mode of Action
As a benzofuran derivative, it may share some of the biological activities associated with other benzofuran compounds . .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities , suggesting that they may interact with multiple biochemical pathways
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” are not well-studied. The compound’s bioavailability, metabolism, and excretion patterns remain unknown. It’s worth noting that the compound’s solubility and stability, which can influence its pharmacokinetic properties, may vary depending on the environment .
Result of Action
Given the diverse biological activities associated with benzofuran derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can impact the compound’s stability and activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MDMB in laboratory experiments has several advantages. It is relatively inexpensive, readily available, and easy to handle. In addition, MDMB is highly soluble in organic solvents, making it suitable for use in a variety of laboratory experiments. However, MDMB is not suitable for use in humans due to its potential toxicity, and it should only be used in laboratory experiments under strict safety precautions.
Direcciones Futuras
The use of MDMB in scientific research is likely to increase in the future. MDMB could potentially be used in the development of new drugs, as it has been shown to have a variety of biochemical and physiological effects. In addition, MDMB could be used in the study of enzyme inhibition and in the preparation of drug metabolites. Finally, MDMB could be used to study the interaction between drugs and enzymes, and to develop new methods of drug delivery.
Métodos De Síntesis
MDMB can be synthesized from a variety of starting materials, including benzofuran, methyl benzoate, and dimethylbenzene. The most common method of synthesis involves the reaction of benzofuran with methyl benzoate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at elevated temperatures (100-150°C) and the resulting product is a white, crystalline solid.
Propiedades
IUPAC Name |
methyl 4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-19(2)11-15-5-4-6-16(17(15)23-19)22-12-13-7-9-14(10-8-13)18(20)21-3/h4-10H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTODORLGTLVDFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6418954.png)
![3-chloro-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418964.png)
![2,3-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6418972.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]thiophene-2-carboxamide](/img/structure/B6418980.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B6418984.png)




![N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B6419039.png)
![1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6419046.png)

![4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B6419051.png)
![1-(2,5-diethoxy-4-methylbenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6419055.png)
